1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea
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Overview
Description
1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethylamino group, a naphthalene moiety, and a urea linkage
Preparation Methods
The synthesis of 1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the ethylamino group, and the coupling of the naphthalene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(naphthalen-2-YL)urea can be compared with other aminopyrimidine derivatives, such as:
Imatinib: A well-known anticancer drug that inhibits tyrosine kinases.
Dasatinib: Another tyrosine kinase inhibitor used in cancer therapy.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N6O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C24H24N6O/c1-3-25-23-26-16(2)14-22(30-23)27-19-10-12-20(13-11-19)28-24(31)29-21-9-8-17-6-4-5-7-18(17)15-21/h4-15H,3H2,1-2H3,(H2,28,29,31)(H2,25,26,27,30) |
InChI Key |
XBYNEGUKZNOSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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